molecular formula C8H11N3O B7978769 (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B7978769
M. Wt: 165.19 g/mol
InChI Key: PAWYWIHTCUNNDP-ZETCQYMHSA-N
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Description

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the pyrrolidine scaffold.

    Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via oxidation reactions using reagents such as m-chloroperbenzoic acid or other oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of pyrimidine-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Pyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol, which may have different biological activities.

    1-(Pyrimidin-2-yl)pyrrolidin-3-one: A related compound where the hydroxyl group is replaced by a ketone.

    1-(Pyrimidin-2-yl)pyrrolidin-3-amine: A derivative with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and a hydroxyl group. This combination of features allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(3S)-1-pyrimidin-2-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWYWIHTCUNNDP-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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